2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone is a complex organic compound that features a combination of piperazine, pyridazinone, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Pyridazinone Core Formation: The pyridazinone core is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridazinone core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be used to study the interactions of piperazine and pyridazinone derivatives with biological targets.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine moiety may interact with neurotransmitter receptors, while the pyridazinone core could inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 2-{2-[4-(3-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone
Uniqueness
The unique combination of the 3-chlorophenyl and 4-fluorophenyl groups in 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to the specific electronic and steric effects of these substituents on the compound’s overall activity.
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2/c23-17-2-1-3-19(14-17)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)16-4-6-18(24)7-5-16/h1-9,14H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOBVZGAZIFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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